(2R)-2-(methylamino)pentanoic acid
Description
(2R)-2-(Methylamino)pentanoic acid is a chiral α-amino acid derivative characterized by a pentanoic acid backbone with a methylamino group (-NHCH₃) at the second carbon in the R-configuration. The compound’s stereochemistry and functional groups suggest relevance in medicinal chemistry, particularly in peptide synthesis or enzyme inhibition studies .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(2R)-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4-5(7-2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
HCPKYUNZBPVCHC-RXMQYKEDSA-N |
SMILES |
CCCC(C(=O)O)NC |
Isomeric SMILES |
CCC[C@H](C(=O)O)NC |
Canonical SMILES |
CCCC(C(=O)O)NC |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Solubility and Stability : Derivatives like MePent and the Boc-protected biphenyl compound () are typically lyophilized or purified via reversed-phase chromatography, indicating moderate water solubility and sensitivity to strong oxidizers .
- Chirality: The R-configuration at C2 in (2R)-2-(methylamino)pentanoic acid is critical for enantioselective interactions, as seen in (2R)-2-hydroxy-4-methylpentanoic acid’s role in bacterial enzymes .
Research Implications and Gaps
- Synthetic Applications: and highlight methodologies for functionalizing pentanoic acid backbones (e.g., ruthenium-mediated reactions, peptide coupling), which could be adapted for synthesizing this compound derivatives .
- Pharmacological Potential: The phenylalanine transport inhibition observed in MePent suggests that this compound might modulate amino acid uptake in neurological disorders, though in vivo studies are needed .
- Data Limitations: No direct toxicological or stability data exist for this compound, necessitating caution in handling and further research .
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